
PHA-793887: A Technical Guide to its Target
Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PHA-793887

Cat. No.: B610080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PHA-793887 is a potent, ATP-competitive small molecule inhibitor targeting multiple cyclin-

dependent kinases (CDKs), key regulators of the cell cycle. This document provides a

comprehensive technical overview of the target profile and kinase selectivity of PHA-793887,

intended to serve as a resource for researchers in oncology and drug development. The

information presented herein is compiled from publicly available preclinical data and

established experimental methodologies. This guide includes a detailed summary of its

inhibitory activity against a panel of kinases, its effects on cellular pathways, and a description

of the key experimental protocols used to characterize this compound.

Target Profile and Kinase Selectivity
PHA-793887 exhibits potent inhibitory activity against several members of the cyclin-

dependent kinase family. Its primary targets are CDK2, CDK5, and CDK7, with high affinity in

the low nanomolar range. The compound also demonstrates activity against other CDKs,

including CDK1, CDK4, and CDK9, as well as Glycogen Synthase Kinase 3β (GSK3β), albeit

with lower potency.
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The inhibitory activity of PHA-793887 against a panel of kinases is summarized in Table 1. The

data is presented as IC50 values, which represent the concentration of the inhibitor required to

reduce the activity of the enzyme by 50%.

Kinase Target IC50 (nM)

CDK2 8

CDK5/p25 5

CDK7 10

CDK1 60

CDK4 62

CDK9 138

GSK3β 79

Table 1: In vitro kinase inhibitory activity of PHA-793887. Data compiled from multiple sources.

[1][2]

Cellular Activity
In cellular assays, PHA-793887 demonstrates potent anti-proliferative and cytotoxic effects

across a range of cancer cell lines. This activity is consistent with its inhibition of key cell cycle

kinases. The compound has been shown to be particularly effective in leukemia cell lines.[3][4]
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Cell Line Assay Type IC50 (µM)

A2780 Proliferation 0.088 - 3.4

HCT-116 Proliferation 0.088 - 3.4

COLO-205 Proliferation 0.088 - 3.4

DU-145 Proliferation 0.088 - 3.4

A375 Proliferation 0.088 - 3.4

PC3 Proliferation 0.088 - 3.4

MCF-7 Proliferation 0.088 - 3.4

BX-PC3 Proliferation 0.088 - 3.4

Leukemia Cytotoxicity 0.3 - 7

Leukemia Colony Formation < 0.1

Table 2: Cellular activity of PHA-793887 in various cancer cell lines.[2][3][4]

Mechanism of Action
PHA-793887 functions as an ATP-competitive inhibitor of CDKs. By binding to the ATP-binding

pocket of these kinases, it prevents the phosphorylation of their downstream substrates, which

are crucial for cell cycle progression. A key substrate of CDKs is the Retinoblastoma protein

(Rb).[1][5] Inhibition of CDK-mediated Rb phosphorylation by PHA-793887 prevents the

release of the E2F transcription factor, leading to cell cycle arrest, primarily at the G1/S and

G2/M phases.[2][5] At lower concentrations (0.2-1 µM), PHA-793887 induces cell-cycle arrest,

while at higher concentrations (5 µM), it triggers apoptosis.[3][4]

The compound's inhibition of CDK2 leads to a decrease in the phosphorylation of substrates

like Rb and Nucleophosmin (NPM).[1] This is observed in tumor cell lines such as A2780 and

MCF7.[1] Furthermore, PHA-793887 treatment has been shown to modulate the expression of

cell cycle proteins like cyclin E and cdc6.[3][4]
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Figure 1: Simplified signaling pathway of CDK-mediated Rb phosphorylation and cell cycle
progression, indicating the inhibitory action of PHA-793887.

Experimental Protocols
The following sections detail the general methodologies employed to characterize the kinase

selectivity and cellular effects of PHA-793887.

In Vitro Kinase Inhibition Assay
The biochemical potency of PHA-793887 against various kinases is determined using a

radiometric kinase assay.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a

specific substrate by the kinase. The amount of incorporated radioactivity is inversely

proportional to the inhibitory activity of the compound.
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Materials:

Recombinant kinases (e.g., CDK2/Cyclin A, CDK1/Cyclin B)

Kinase-specific substrates (e.g., Histone H1 for CDKs)

[γ-³³P]ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

PHA-793887 stock solution (in DMSO)

96-well plates

Phosphocellulose filter plates or SPA beads

Scintillation counter

Procedure:

Prepare serial dilutions of PHA-793887 in the kinase reaction buffer.

In a 96-well plate, add the kinase, the specific substrate, and the diluted PHA-793887 or

vehicle control (DMSO).

Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mix.

Incubate the reaction mixture at room temperature for a defined period (e.g., 30-90 minutes).

Stop the reaction by adding a solution like EDTA or by spotting the reaction mixture onto a

phosphocellulose filter membrane.

Wash the filter plates extensively to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the percentage of inhibition for each concentration of PHA-793887 and determine

the IC50 value by non-linear regression analysis.
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Figure 2: General experimental workflow for an in vitro radiometric kinase inhibition assay.

Western Blot Analysis
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Western blotting is used to assess the phosphorylation status of CDK substrates and the

expression levels of cell cycle-related proteins in cells treated with PHA-793887.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to

a membrane, and detects specific proteins using antibodies.

Procedure:

Cell Lysis: Treat cells with various concentrations of PHA-793887 for a specified time.

Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE

gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum

albumin (BSA) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the

protein of interest (e.g., anti-phospho-Rb, anti-total-Rb, anti-Cyclin E).

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and visualize them using an imaging system.

Cell Viability/Cytotoxicity Assay
These assays are used to determine the effect of PHA-793887 on the proliferation and survival

of cancer cells.
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Principle: A common method is the MTT or MTS assay, which measures the metabolic activity

of viable cells. Dehydrogenase enzymes in living cells convert a tetrazolium salt (MTT or MTS)

into a colored formazan product, the amount of which is proportional to the number of viable

cells.

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a range of concentrations of PHA-793887 for a defined period (e.g., 72

hours).

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance of the colored solution using a microplate reader at the appropriate

wavelength.

Calculate the percentage of viable cells relative to the vehicle-treated control and determine

the IC50 value.

Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment with PHA-
793887.

Principle: It measures the ability of a single cell to grow into a colony of at least 50 cells.

Procedure:

Seed a low density of cells in a 6-well plate.

Treat the cells with different concentrations of PHA-793887 for a specified duration.

Remove the drug-containing medium and replace it with fresh medium.

Incubate the plates for 1-3 weeks, allowing colonies to form.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/product/b610080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fix the colonies with a solution like methanol or paraformaldehyde.

Stain the colonies with a dye such as crystal violet.

Count the number of colonies in each well.

Calculate the surviving fraction for each treatment condition compared to the untreated

control.

Conclusion
PHA-793887 is a potent pan-CDK inhibitor with significant activity against CDK2, CDK5, and

CDK7. Its mechanism of action involves the inhibition of CDK-mediated phosphorylation of key

cell cycle proteins, leading to cell cycle arrest and apoptosis in cancer cells. The experimental

protocols outlined in this guide provide a framework for the preclinical evaluation of this and

similar kinase inhibitors. While PHA-793887 showed promise in preclinical studies, its clinical

development was halted due to severe hepatotoxicity observed in a Phase I trial.[5][6][7]

Nevertheless, the data gathered on its target profile and mechanism of action remain valuable

for the ongoing development of CDK inhibitors in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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